![molecular formula C16H18N2O6S2 B2585037 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795482-01-7](/img/structure/B2585037.png)
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperidin-4-yl group, and a thiazolidine-2,4-dione group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions . For instance, the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can be synthesized from 2,3-dihydroxybenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the thiazolidine-2,4-dione group might undergo reactions typical of thiazolidinediones .Applications De Recherche Scientifique
Crystallography and Structural Analysis
This compound’s structure has been elucidated using techniques like single crystal X-ray crystallography . Such detailed structural analysis is crucial for understanding the molecular geometry, bond lengths, and angles, which are fundamental for predicting the reactivity and interaction with other molecules. This application is essential in the field of material science and chemistry for designing new materials and compounds with desired properties.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to study intermolecular interactions within a crystal structure . This compound’s crystal structure provides valuable data for such analysis, helping researchers understand the forces that stabilize the crystal lattice. This information is particularly useful in pharmaceuticals for designing drugs with better efficacy and stability.
Docking Studies and Inhibition Analysis
The compound has been used in docking studies to understand its interaction with proteins like IKKβ . Such studies are vital for drug discovery and development, as they can predict how a molecule will bind to a target protein and its potential as an inhibitor, which is particularly relevant in the development of anti-inflammatory drugs.
Density Functional Theory (DFT) Computations
DFT computations are a quantum mechanical modeling method used to investigate the electronic structure of molecules . For this compound, DFT computations help in understanding its electronic properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals. This application is significant in the field of computational chemistry, aiding in the prediction of chemical reactions and properties.
Anticancer Property Evaluation
The compound has shown potential as an anticancer agent. It has been tested against human colon cancer cells, showing an ability to inhibit cell growth . This application is crucial in medicinal chemistry and pharmacology, where the compound’s efficacy and potency as an anticancer drug are evaluated.
Aurora Kinase Inhibitor Development
Finally, the compound has been synthesized to explore its potential as an Aurora kinase inhibitor, which is a promising target in cancer therapy . The inhibition of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer drug.
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWQUSWBWODHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.